1-(2,6-Difluorophenyl)-3-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)urea
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Overview
Description
1-(2,6-Difluorophenyl)-3-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)urea is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a difluorophenyl group, a furan ring, and a piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6-Difluorophenyl)-3-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)urea typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Intermediate: The synthesis begins with the preparation of the piperidine intermediate by reacting furan-2-carbaldehyde with piperidine in the presence of a reducing agent such as sodium borohydride.
Introduction of the Difluorophenyl Group: The difluorophenyl group is introduced through a nucleophilic substitution reaction using 2,6-difluorobenzoyl chloride and the piperidine intermediate.
Urea Formation: The final step involves the formation of the urea linkage by reacting the difluorophenyl-piperidine intermediate with an isocyanate derivative under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
1-(2,6-Difluorophenyl)-3-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)urea undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The compound can be reduced to form corresponding amine derivatives.
Substitution: The difluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Furan-2,5-dione derivatives.
Reduction: Amine derivatives.
Substitution: Substituted difluorophenyl derivatives.
Scientific Research Applications
1-(2,6-Difluorophenyl)-3-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)urea has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(2,6-Difluorophenyl)-3-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1-(2,6-Difluorophenyl)-3-(piperidin-4-yl)methylurea: Lacks the furan ring, which may affect its reactivity and applications.
1-(2,6-Difluorophenyl)-3-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)urea: Contains a thiophene ring instead of a furan ring, which can influence its chemical properties.
Uniqueness
1-(2,6-Difluorophenyl)-3-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)urea is unique due to the presence of both the furan ring and the difluorophenyl group. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications, setting it apart from similar compounds.
Properties
IUPAC Name |
1-(2,6-difluorophenyl)-3-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21F2N3O2/c19-15-4-1-5-16(20)17(15)22-18(24)21-11-13-6-8-23(9-7-13)12-14-3-2-10-25-14/h1-5,10,13H,6-9,11-12H2,(H2,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRVNAHICWTYRAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)NC2=C(C=CC=C2F)F)CC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21F2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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